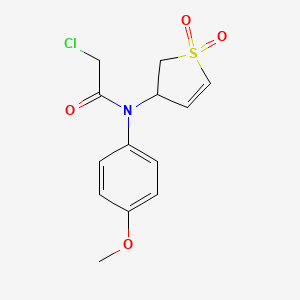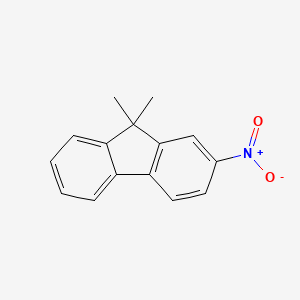
5-Methylpyridin-3-amine dihydrochloride
Übersicht
Beschreibung
5-Methylpyridin-3-amine dihydrochloride, also known as 5-methyl-3-pyridinamine hydrochloride, is a compound with the molecular weight of 144.6 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 3-Amino-5-methylpyridine, a related compound, can be achieved by a condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by a reduction reaction . In addition, a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives .Physical And Chemical Properties Analysis
5-Methylpyridin-3-amine dihydrochloride is a solid at room temperature. It has a molecular weight of 144.6 and is sealed in dry storage at room temperature. It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Selective Amination Catalysis
A study by Ji, Li, and Bunnelle (2003) demonstrates the application of pyridine derivatives in selective amination catalysis. They used a palladium-Xantphos complex for the amination of polyhalopyridines, achieving high yields and excellent chemoselectivity. This process is crucial for synthesizing aminopyridines, which are key intermediates in pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Organic Synthesis and Biological Activity
Research by Gangadasu, Raju, and Rao (2002) highlighted the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines, showcasing the versatility of pyridine derivatives in creating biologically active molecules. Their work underscores the importance of pyridine derivatives in developing compounds with potential as herbicides, fungicides, and antimicrobials (B. Gangadasu, B. China Raju, & V. Jayathirtha Rao, 2002).
Agricultural Chemistry
Setliff, Rankin, and Milstead (1989) explored the synthesis of substituted phenylurea derivatives from amines derived from chloro-methylpyridines, including 3-amino-2-chloro-5-methylpyridine. Their work contributes to the development of novel agrochemicals, indicating the role of pyridine derivatives in agriculture (F. L. Setliff, Steve H. Rankin, & M. Milstead, 1989).
Advanced Material Science
In material science, Ahmad et al. (2017) utilized palladium-catalyzed Suzuki cross-coupling reactions with pyridine derivatives to synthesize novel compounds. Their research illustrates the application of pyridine derivatives in creating materials with potential electronic and optical properties (Gulraiz Ahmad et al., 2017).
Safety And Hazards
Zukünftige Richtungen
5-Methylpyridin-3-amine dihydrochloride, being an important intermediate in organic synthesis, has potential applications in the production of pharmaceutical intermediates, organic synthesis, organic solvents, dyes, pesticides, and spices . Its derivatives, produced via Suzuki cross-coupling reactions, have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Eigenschaften
IUPAC Name |
5-methylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH/c1-5-2-6(7)4-8-3-5;;/h2-4H,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPBIMVMRUBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)


![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

